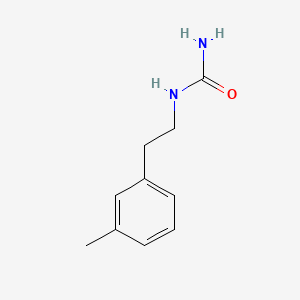
3-Methylphenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenethylurea is a compound belonging to the class of urea derivatives. Urea derivatives are known for their significant role in various biological systems and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethylurea typically involves the reaction of 3-methylphenethylamine with an isocyanate or a carbonylimidazolide intermediate. The reaction is usually carried out under mild conditions, often at room temperature, and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
化学反応の分析
Types of Reactions
3-Methylphenethylurea can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive compound with antioxidant and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-Methylphenethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular pathways involved in oxidative stress and apoptosis. The compound may interact with key proteins and enzymes, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Phenethylurea: A structurally similar compound with potential bioactive properties.
4-Methylphenethylurea: Another derivative with similar biological activities.
3,4-Dimethoxyphenethylurea: Known for its antioxidant and anticancer properties.
Uniqueness
3-Methylphenethylurea stands out due to its unique structural features, which contribute to its distinct biological activities. Its methyl group at the 3-position of the phenethylamine moiety may enhance its interaction with specific molecular targets, leading to its observed effects.
特性
CAS番号 |
25017-29-2 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
2-(3-methylphenyl)ethylurea |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) |
InChIキー |
NHPGFASLRHARCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



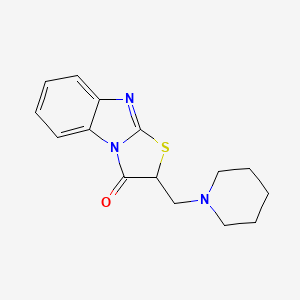
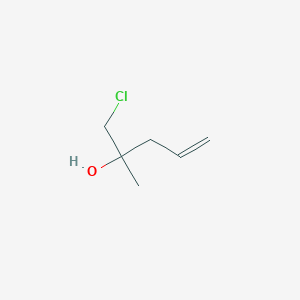


![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
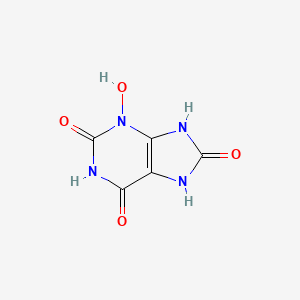

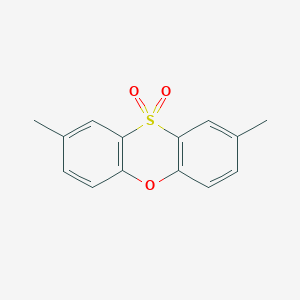

![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
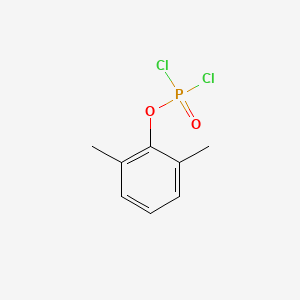
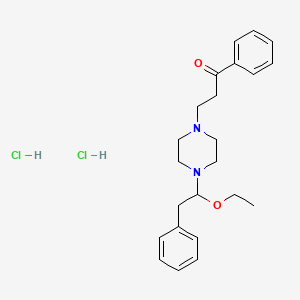
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
